molecular formula C11H9BrN2OS B2908846 2-[(Bromoacetyl)amino]-4-phenyl-1,3-thiazole CAS No. 19749-86-1

2-[(Bromoacetyl)amino]-4-phenyl-1,3-thiazole

Cat. No.: B2908846
CAS No.: 19749-86-1
M. Wt: 297.17
InChI Key: LHHABMIHGGMUOZ-UHFFFAOYSA-N
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Description

2-[(Bromoacetyl)amino]-4-phenyl-1,3-thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the bromoacetyl group and the thiazole ring imparts unique chemical properties to the molecule, making it a valuable building block for the synthesis of more complex compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Bromoacetyl)amino]-4-phenyl-1,3-thiazole typically involves the reaction of 2-bromoacetyl bromide with 4-phenylthiazole. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrogen bromide formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. Additionally, green chemistry principles are often applied to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-[(Bromoacetyl)amino]-4-phenyl-1,3-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-[(Bromoacetyl)amino]-4-phenyl-1,3-thiazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

    2-Amino-4-phenylthiazole: Lacks the bromoacetyl group, resulting in different reactivity and biological activity.

    2-[(Acetyl)amino]-4-phenyl-1,3-thiazole: Similar structure but with an acetyl group instead of a bromoacetyl group, leading to different chemical properties.

    4-Phenylthiazole: Simplest form, lacking both the bromoacetyl and amino groups.

Uniqueness: 2-[(Bromoacetyl)amino]-4-phenyl-1,3-thiazole is unique due to the presence of the bromoacetyl group, which imparts high reactivity towards nucleophiles and enhances its potential as a pharmacophore in drug design. The combination of the thiazole ring and the bromoacetyl group provides a versatile scaffold for the development of new compounds with diverse biological activities.

Properties

IUPAC Name

2-bromo-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2OS/c12-6-10(15)14-11-13-9(7-16-11)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHABMIHGGMUOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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